![molecular formula C13H18N2O2 B13528424 2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline](/img/structure/B13528424.png)
2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline is an organic compound with the molecular formula C13H18N2O2. It is a derivative of morpholine, a heterocyclic amine, and aniline, an aromatic amine. This compound is known for its unique structural features, which include a morpholine ring substituted with two methyl groups and an aniline moiety attached via a carbonyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring is synthesized by reacting diethylene glycol with ammonia in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to form morpholine.
Methylation: The morpholine ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate. This step introduces the two methyl groups at the 2 and 6 positions of the morpholine ring.
Formation of the Carbonyl Group: The methylated morpholine is then reacted with phosgene to introduce the carbonyl group, forming 2,6-dimethylmorpholine-4-carbonyl chloride.
Coupling with Aniline: Finally, the carbonyl chloride is reacted with aniline in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in specialized reactors to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aniline moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The carbonyl group plays a crucial role in forming hydrogen bonds with target molecules, while the morpholine ring provides structural stability. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]aniline
- 2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]benzoic acid
- 2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]phenol
Uniqueness
2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline is unique due to its specific combination of a morpholine ring and aniline moiety connected via a carbonyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H18N2O2 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
(2-aminophenyl)-[(2R,6S)-2,6-dimethylmorpholin-4-yl]methanone |
InChI |
InChI=1S/C13H18N2O2/c1-9-7-15(8-10(2)17-9)13(16)11-5-3-4-6-12(11)14/h3-6,9-10H,7-8,14H2,1-2H3/t9-,10+ |
Clave InChI |
JVWLOBQTINYITA-AOOOYVTPSA-N |
SMILES isomérico |
C[C@@H]1CN(C[C@@H](O1)C)C(=O)C2=CC=CC=C2N |
SMILES canónico |
CC1CN(CC(O1)C)C(=O)C2=CC=CC=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


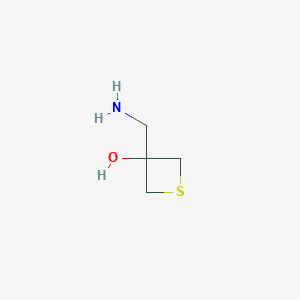
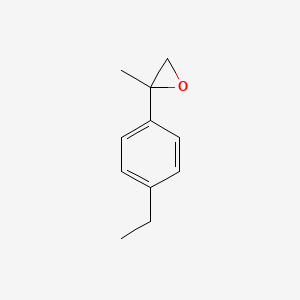

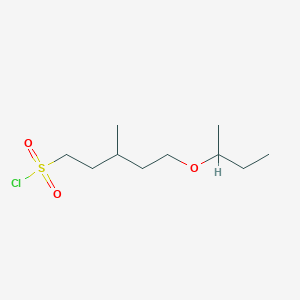
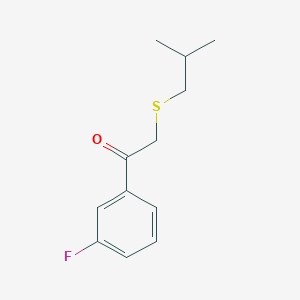
![[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonamide](/img/structure/B13528388.png)
![1-[(Methylsulfonyl)methyl]cyclopropanemethanamine](/img/structure/B13528390.png)
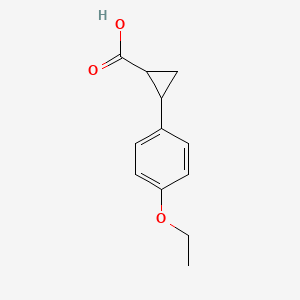


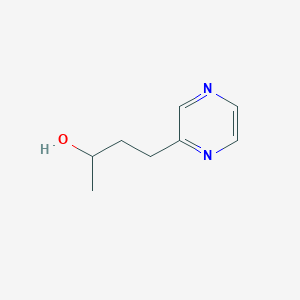


![2-Thia-7-azaspiro[3.5]nonanehydrochloride](/img/structure/B13528419.png)
